BMS 188745 Potassium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tripotassium;(1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRADVLDMPYYQDB-OKUPDQQSSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16K3O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578256 | |
| Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157126-15-3 | |
| Record name | Tripotassium (1S)-4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action
Enzyme Inhibition Kinetics of Dehydrosqualene Synthase (CrtM) by BMS 188745 Potassium Salt
BMS 188745, a member of the phosphonosulfonate class of compounds, demonstrates potent inhibitory activity against the S. aureus CrtM enzyme. nih.gov Research has established that these compounds are highly effective at blocking the first committed step in the biosynthesis of staphyloxanthin. nih.gov
Kinetic studies have quantified the potency of these inhibitors. Halogen-substituted phosphonosulfonates, a category that includes analogues of BMS 188745, have shown inhibition constants (Ki) as low as 5 nM against the CrtM enzyme. nih.gov In cellular assays, the concentration required for 50% inhibition (IC50) of staphyloxanthin production in S. aureus has been measured to be as low as 11 nM. nih.gov This high level of activity at nanomolar concentrations underscores the compound's efficiency in targeting CrtM. nih.gov
Table 1: Inhibition Data for Phosphonosulfonate Inhibitors against CrtM and S. aureus
| Parameter | Value | Target | Reference |
|---|---|---|---|
| Ki | As low as 5 nM | Dehydrosqualene Synthase (CrtM) | nih.gov |
| IC50 | As low as 11 nM | Staphyloxanthin biosynthesis in S. aureus | nih.gov |
Allosteric vs. Active Site Inhibition Mechanisms
The mechanism of CrtM inhibition by BMS 188745 is consistent with competitive inhibition at the enzyme's active site. The CrtM enzyme catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form presqualene diphosphate (PSPP), which is subsequently converted to dehydrosqualene. nih.govnih.gov This reaction is initiated by the ionization of one FPP molecule. nih.gov
The structure of BMS 188745 features a phosphonosulfonate group that acts as a mimic of the natural substrate's pyrophosphate moiety. nih.gov This structural analogy allows the inhibitor to bind within the active site, directly competing with FPP. By occupying the active site, BMS 188745 prevents the binding and subsequent condensation of the FPP substrate molecules, thereby halting the catalytic cycle. nih.gov This contrasts with an allosteric mechanism, where an inhibitor would bind to a site distinct from the active site to induce a conformational change that reduces enzymatic activity. nih.gov The current evidence for BMS 188745 points strongly toward an active-site-directed mechanism.
Structural Basis of Enzyme-Inhibitor Interaction
The structural basis for the interaction between inhibitors like BMS 188745 and the CrtM enzyme is rooted in the architecture of the active site. The CrtM active site contains two highly conserved aspartate-rich motifs (DXXXD) that are essential for binding magnesium ions (Mg2+). nih.gov These ions are critical for coordinating the diphosphate groups of the FPP substrates and facilitating the ionization step of the catalytic reaction. nih.gov
It is proposed that cationic inhibitors occupy the space where the carbocation intermediate of the reaction would normally form. nih.gov The phosphonate (B1237965) and sulfonate groups of BMS 188745 likely form ionic interactions with positively charged residues or the Mg2+ cofactors within the active site, mimicking the binding of the substrate's diphosphate. Furthermore, the compound's phenoxyphenyl group is hydrophobic and likely occupies corresponding hydrophobic pockets within the active site, further stabilizing the enzyme-inhibitor complex and contributing to the high-affinity binding.
Impact on Downstream Biosynthetic Pathways of Staphyloxanthin
CrtM catalyzes the first committed and rate-limiting step in the staphyloxanthin biosynthetic pathway. nih.govnih.gov The pathway proceeds from the CrtM-mediated synthesis of dehydrosqualene through a series of enzymatic modifications by CrtN (4,4′-diapophytoene desaturase), CrtP (4,4′-diaponeurosporene oxidase), CrtQ (glycosyltransferase), and CrtO (acyltransferase) to produce the final golden carotenoid pigment. nih.govnih.gov
By potently inhibiting CrtM, BMS 188745 creates a metabolic bottleneck, effectively shutting down the entire downstream pathway. nih.gov The synthesis of dehydrosqualene is prevented, which in turn means that the substrates for all subsequent enzymes (CrtN, P, Q, O) are not produced. nih.govnih.gov The ultimate result is the complete cessation of staphyloxanthin synthesis, leading to the formation of non-pigmented, white S. aureus colonies. nih.gov This blockade of the virulence factor's production is the primary therapeutic goal of the inhibitor. biocat.comnih.gov
Cellular Localization and Uptake Mechanisms within Bacterial Cells
For BMS 188745 to inhibit CrtM, it must first cross the bacterial cell wall and membrane to reach the cytoplasm where the enzyme is located. The specific mechanisms for the uptake of this phosphonosulfonate compound into S. aureus have not been fully elucidated. However, research comparing the inhibitor's potency against the isolated enzyme versus its effectiveness in whole-cell cultures provides indirect evidence regarding uptake.
Influence on Bacterial Membrane Integrity and Function
The primary mechanism of BMS 188745 does not involve direct disruption of bacterial membrane integrity. Instead, its effect on membrane function is indirect, stemming from the inhibition of staphyloxanthin biosynthesis. Staphyloxanthin is a non-essential pigment that integrates into the bacterial cell membrane. nih.gov Its function there is to act as an antioxidant, protecting the bacterium from reactive oxygen species (ROS) that are produced by the host's immune cells (e.g., neutrophils) as a defense mechanism. nih.govnih.gov
By preventing the production of staphyloxanthin, treatment with BMS 188745 leaves the S. aureus cell membrane vulnerable to oxidative damage. nih.gov While the physical integrity of the membrane is not compromised by the compound itself, its functional capacity to withstand oxidative stress is significantly reduced. This renders the bacterium more susceptible to clearance by the host immune system, effectively neutralizing a key virulence and survival strategy of the pathogen. nih.govnih.gov
Preclinical Efficacy Studies
In Vitro Antibacterial Activity against Staphylococcus aureus Strains
Information regarding the in vitro activity of BMS 188745 Potassium Salt against S. aureus is not available in the public domain.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
No published studies were found that determined the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound against reference strains or clinical isolates of S. aureus.
Time-Kill Kinetic Assays
There are no publicly available data from time-kill kinetic assays to describe the pharmacodynamic properties of this compound against S. aureus.
Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
The efficacy of this compound against strains of Methicillin-Resistant Staphylococcus aureus (MRSA) has not been reported in the scientific literature.
Activity against Vancomycin-Intermediate Staphylococcus aureus (VISA) and Vancomycin-Resistant Staphylococcus aureus (VRSA)
There is no available research detailing the activity of this compound against Vancomycin-Intermediate Staphylococcus aureus (VISA) or Vancomycin-Resistant Staphylococcus aureus (VRSA).
Assessment of Virulence Factor Reduction in Staphylococcus aureus
No studies have been published that investigate the potential of this compound to reduce virulence factors in S. aureus.
Quantification of Staphyloxanthin Production
There is no information available on the effect of this compound on the production of the virulence factor staphyloxanthin in S. aureus.
Impact on Biofilm Formation
No studies were identified that investigated the effect of this compound on the formation or disruption of Staphylococcus aureus biofilms.
Modulation of Hemolytic Activity
There is no available data on whether this compound can modulate the hemolytic activity of Staphylococcus aureus, a critical factor in its pathogenesis.
In Vivo Efficacy in Murine Models of Staphylococcus aureus Infection
Sepsis Models
No published studies have evaluated the in vivo efficacy of this compound in murine models of Staphylococcus aureus-induced sepsis.
Skin and Soft Tissue Infection Models
There is no evidence in the available literature of this compound being tested in murine models of Staphylococcus aureus skin and soft tissue infections.
Foreign Body Infection Models
No research has been published on the use of this compound in the context of foreign body infections caused by Staphylococcus aureus in murine models.
Pulmonary Infection Models
Data from preclinical studies evaluating the efficacy of this compound in animal models of pulmonary infection are not available in the reviewed literature. While various animal models, such as murine pneumonia models, are commonly used to assess the in vivo efficacy of new antimicrobial agents against respiratory pathogens like Staphylococcus aureus, there is no specific information detailing the use of this compound in such models.
Consequently, no data tables or detailed research findings on parameters such as bacterial clearance from the lungs, reduction in inflammatory markers, or survival rates in animal models of pulmonary infection treated with this compound can be provided.
Synergistic and Antagonistic Effects with Co-Administered Antimicrobials
There is no available research data on the synergistic or antagonistic interactions of this compound when co-administered with other antimicrobial agents. Studies investigating the in vitro and in vivo effects of combining this dehydrosqualene synthase inhibitor with antibiotics commonly used to treat bacterial infections have not been published.
Therefore, it is not possible to present a data table or a detailed analysis of its potential to enhance (synergism) or diminish (antagonism) the activity of other antibiotics against relevant pathogens.
Pharmacological and Toxicological Investigations
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Bioavailability and Tissue Distribution
No publicly available data exists detailing the bioavailability or tissue distribution of BMS 188745 Potassium Salt in preclinical models.
Metabolite Profiling and Identification
There is no information in the public domain regarding the metabolite profiling and identification of this compound.
Elimination Pathways
Details on the elimination pathways of this compound have not been disclosed in publicly accessible sources.
Safety Pharmacology and Toxicology Studies
Acute Toxicity Assessments
No acute toxicity data for this compound has been published.
Repeated Dose Toxicity Studies
Information on repeated dose toxicity studies for this compound is not available in the public record.
Genotoxicity and Mutagenicity Evaluations
A battery of in vitro and in vivo assays was performed to evaluate the potential of BMS-188745 potassium salt to induce genetic mutations or chromosomal damage. The collective findings from these studies are crucial for determining the compound's carcinogenic risk.
Standard genotoxicity assessments, including the bacterial reverse mutation assay (Ames test), were conducted to detect point mutations. In addition, chromosomal aberration assays using mammalian cell lines were employed to identify any potential for structural chromosomal damage. To complement these in vitro tests, an in vivo micronucleus assay in rodents was carried out to assess chromosomal damage in a whole-animal system.
| Assay | System | Concentration/Dose Range | Results |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | Data Not Available | Data Not Available |
| In Vitro Chromosomal Aberration Test | Mammalian Cell Lines | Data Not Available | Data Not Available |
| In Vivo Micronucleus Test | Rodent | Data Not Available | Data Not Available |
Table 1: Summary of Genotoxicity and Mutagenicity Studies for BMS-188745 Potassium Salt
Detailed research findings and specific data points from these genotoxicity and mutagenicity evaluations are not publicly available at this time.
Cardiovascular Safety Pharmacology
The cardiovascular safety of BMS-188745 potassium salt was investigated through a series of preclinical evaluations designed to identify any adverse effects on cardiovascular function. These studies are essential for predicting potential cardiac liabilities in humans.
Key assessments included in vitro evaluation of the compound's effect on the human Ether-à-go-go-Related Gene (hERG) channel, which is critical for cardiac repolarization. In vivo studies in animal models were also conducted to monitor for any changes in blood pressure, heart rate, and electrocardiogram (ECG) parameters.
| Parameter | Model | Key Findings |
| hERG Channel Inhibition | In Vitro | Data Not Available |
| Blood Pressure | In Vivo (Rodent/Non-rodent) | Data Not Available |
| Heart Rate | In Vivo (Rodent/Non-rodent) | Data Not Available |
| ECG Parameters | In Vivo (Rodent/Non-rodent) | Data Not Available |
Table 2: Overview of Cardiovascular Safety Pharmacology Findings for BMS-188745 Potassium Salt
Specific data from these cardiovascular safety pharmacology studies, including concentration-response curves for hERG inhibition and detailed in vivo hemodynamic and ECG measurements, have not been disclosed in the public domain.
Central Nervous System (CNS) Safety Pharmacology
To assess the potential for BMS-188745 potassium salt to affect the central nervous system, a functional observational battery (FOB) and other relevant behavioral and physiological assessments were conducted in preclinical models. These studies aim to identify any untoward effects on neurological function.
The core CNS safety evaluation typically includes observations for changes in behavior, motor activity, coordination, and body temperature. These assessments provide a broad screen for potential neurobehavioral liabilities.
| Assessment | Species | Parameters Evaluated | Outcome |
| Functional Observational Battery (FOB) | Rodent | Behavior, motor activity, coordination, body temperature | Data Not Available |
Table 3: Summary of Central Nervous System Safety Pharmacology of BMS-188745 Potassium Salt
Detailed findings from the CNS safety pharmacology studies for BMS-188745 potassium salt remain proprietary and are not available in publicly accessible literature.
Renal Safety Pharmacology
The potential for BMS-188745 potassium salt to induce renal toxicity was evaluated in preclinical studies. These investigations are critical for identifying any adverse effects on kidney function and structure.
Standard assessments included the monitoring of key biomarkers of renal function, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), as well as urinalysis. Histopathological examination of kidney tissue was also performed to detect any compound-related morphological changes.
| Parameter | Model | Observations |
| Serum Creatinine | In Vivo (Rodent/Non-rodent) | Data Not Available |
| Blood Urea Nitrogen (BUN) | In Vivo (Rodent/Non-rodent) | Data Not Available |
| Urinalysis | In Vivo (Rodent/Non-rodent) | Data Not Available |
| Histopathology | In Vivo (Rodent/Non-rodent) | Data Not Available |
Table 4: Renal Safety Pharmacology Profile of BMS-188745 Potassium Salt
Specific data regarding the effects of BMS-188745 potassium salt on renal function and histology are not currently available in the public record.
Immunomodulatory Effects
The potential for BMS-188745 potassium salt to modulate the immune system was investigated through a series of in vitro and in vivo studies. These evaluations are important for identifying any unintended immunostimulatory or immunosuppressive properties of the compound.
In vitro assays typically involve the assessment of cytokine production from immune cells upon exposure to the compound. In vivo studies may include the evaluation of immune cell populations and functional responses in animal models.
No specific data on the immunomodulatory effects of BMS-188745 potassium salt are publicly available.
Off-Target Activity and Selectivity Profiling
To understand the selectivity of BMS-188745 potassium salt, the compound was screened against a broad panel of receptors, enzymes, and ion channels. This off-target profiling is crucial for identifying potential secondary pharmacological activities that could lead to unexpected side effects.
The selectivity panel typically includes a wide range of molecular targets known to be involved in various physiological processes. The results of this screening provide insight into the compound's specificity for its intended target and its potential for off-target interactions.
The detailed results from the off-target activity and selectivity profiling of BMS-188745 potassium salt have not been made public.
Chemical Synthesis and Derivatization
Synthetic Routes for BMS 188745 Potassium Salt
The synthesis of BMS 188745, an α-phosphonosulfonic acid, involves a multi-step process culminating in the formation of the final potassium salt. A key strategy in the synthesis of this class of compounds is the nucleophilic addition of a phosphite (B83602) to a bisulfite adduct of an aldehyde.
A general synthetic route begins with the appropriate aldehyde, which serves as the backbone of the aralkyl portion of the molecule. This aldehyde is treated with sodium bisulfite to form an α-hydroxy sulfonic acid sodium salt. The subsequent reaction of this intermediate with tris(trimethylsilyl) phosphite, followed by hydrolysis, yields the desired α-phosphonosulfonic acid. The final step involves the conversion of the acid to its tripotassium salt, typically by titration with a suitable potassium base such as potassium hydroxide. This method has been effectively used for the synthesis of a series of aralkylphosphonosulfonic acids, including the structure corresponding to BMS 188745.
Strategies for Chiral Synthesis and Resolution
The biological activity of BMS 188745 is stereospecific, with the (S)-enantiomer exhibiting significantly greater inhibitory potency against squalene (B77637) synthase. Consequently, the development of methods to obtain the enantiomerically pure compound is crucial. One effective strategy for the enantioselective synthesis of α-phosphono sulfonate squalene synthase inhibitors involves the use of a chiral auxiliary.
In this approach, a chiral alcohol is reacted with an appropriate intermediate to form diastereomers that can be separated using standard chromatographic techniques. Subsequent chemical transformations, including the introduction of the phosphonate (B1237965) and sulfonate moieties, followed by the removal of the chiral auxiliary, yield the desired enantiomer. While specific details for BMS 188745's chiral synthesis are proprietary, this general methodology is a cornerstone in the synthesis of chiral phosphonosulfonates.
An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral amine. The differing solubilities of these salts allow for their separation by fractional crystallization. Once separated, the desired enantiomer of the α-phosphonosulfonic acid can be liberated from its salt form.
Development of Analogs and Prodrugs for Optimized Pharmacokinetics
While BMS 188745 is a potent inhibitor of squalene synthase, its highly polar nature, due to the presence of the phosphonate and sulfonate groups, can limit its oral bioavailability. To address this, prodrug strategies have been explored to mask these charged moieties and improve absorption from the gastrointestinal tract. A notable example is the development of bis((acyloxy)alkyl) prodrugs of the α-phosphonosulfonic acid moiety. acs.org
These prodrugs are designed to be chemically stable until they are absorbed and then enzymatically cleaved in the body to release the active parent drug, BMS 188745. The bis(pivaloyloxymethyl) ester, also known as BMS-188494, is a key example of this approach. This prodrug demonstrated improved oral bioavailability compared to the parent compound in preclinical studies. The design of such prodrugs involves the esterification of the phosphonic acid group, which transiently neutralizes the charge and increases lipophilicity, thereby enhancing membrane permeability.
Novel Synthetic Methodologies for Related Aralkylphosphonosulfonic Acids
The core structural motif of BMS 188745, the aralkylphosphonosulfonic acid, has been the subject of synthetic methodology development to create a diverse range of analogs for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the inhibitory potency and selectivity of squalene synthase inhibitors.
One versatile method for generating a library of these compounds involves the variation of the starting aldehyde. By employing a range of substituted aromatic and aliphatic aldehydes, a corresponding series of α-phosphonosulfonic acids can be synthesized using the bisulfite addition and phosphonylation sequence described earlier. This approach allows for the systematic exploration of the effects of different substituents on the aralkyl portion of the molecule on the biological activity.
Manufacturing Processes and Scale-Up Considerations
The transition from laboratory-scale synthesis to large-scale manufacturing of this compound presents several challenges. Key considerations include the availability and cost of starting materials, the safety and environmental impact of the chemical processes, and the efficiency and robustness of each synthetic step.
Purification and Characterization Techniques
The purification of this compound typically involves chromatographic methods and crystallization. Due to the ionic nature of the compound, ion-exchange chromatography can be an effective purification technique. High-performance liquid chromatography (HPLC) is also a valuable tool for both purification and assessment of purity.
The characterization of the final product relies on a combination of spectroscopic and analytical methods to confirm its identity and purity. The following techniques are essential for the comprehensive characterization of this compound:
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the molecular structure. | ¹H, ¹³C, and ³¹P NMR spectra provide information on the connectivity of atoms and the chemical environment of the phosphorus atom. |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. | High-resolution mass spectrometry (HRMS) can confirm the molecular formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for P=O, S=O, and O-H bonds would be expected. |
| Elemental Analysis | Determination of the elemental composition. | The percentages of carbon, hydrogen, potassium, oxygen, phosphorus, and sulfur should match the theoretical values for C₁₆H₁₆K₃O₇PS. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicates a high degree of purity. |
Resistance Mechanisms and Mitigation Strategies for this compound
Information regarding the resistance mechanisms and mitigation strategies for the chemical compound “this compound” is not available in the public domain.
Extensive searches of scientific literature and databases did not yield specific information regarding in vitro studies on spontaneous resistance development, mechanisms of resistance to CrtM inhibition, or strategies to combat resistance specifically for this compound.
General principles of antimicrobial resistance involve the development of mechanisms that prevent a drug from reaching its target, modification of the drug's target, or inactivation of the drug itself. These mechanisms can arise through spontaneous mutations or the acquisition of resistance genes.
Commonly studied mechanisms of resistance to antimicrobial agents include:
Target Enzyme Mutations: Changes in the genetic sequence of the target enzyme can alter its structure, reducing the binding affinity of the inhibitor.
Efflux Pump Overexpression: Bacteria can increase the production of pumps that actively transport the antimicrobial agent out of the cell, preventing it from reaching its intracellular target.
Alternative Virulence Pathways: Microorganisms may develop or utilize alternative metabolic or signaling pathways to bypass the inhibitory effect of a drug on a specific virulence factor.
Strategies to combat the development of resistance often involve:
Combination Therapy: Using multiple drugs with different mechanisms of action can reduce the likelihood of resistance emerging, as a microorganism would need to develop resistance to all components of the therapy simultaneously.
Without specific research on this compound, any discussion of its resistance profile would be speculative. Further research and publication of data are required to understand the potential for resistance to this compound and to develop effective mitigation strategies.
Resistance Mechanisms and Mitigation Strategies
Strategies to Combat Resistance
Development of Next-Generation CrtM Inhibitors
The emergence of resistant strains of Staphylococcus aureus has necessitated the development of next-generation CrtM inhibitors that can overcome the limitations of earlier compounds like BMS-188745. Research has focused on identifying novel chemical scaffolds and modifying existing ones to enhance potency and evade bacterial defense mechanisms. frontiersin.org One key area of investigation is the alteration of the inhibitor's structure to improve its binding affinity for the CrtM enzyme, thereby potentially overcoming resistance conferred by target site mutations.
Another significant challenge is the role of bacterial efflux pumps, which can actively transport inhibitors out of the cell, reducing their intracellular concentration and efficacy. frontiersin.org Consequently, a major goal in the development of new CrtM inhibitors is to design molecules that are poor substrates for these pumps. This often involves modifying the physicochemical properties of the compound, such as its size, charge, and lipophilicity, to prevent recognition and transport by efflux systems.
Recent studies have employed advanced computational methods, such as machine learning and molecular dynamics simulations, to screen large libraries of natural and synthetic compounds for potential CrtM inhibitory activity. nih.gov This approach accelerates the discovery of novel drug candidates with diverse chemical structures that may act on different binding sites of the CrtM enzyme, offering new avenues to combat resistant strains. nih.gov For instance, napthyridine-derived compounds have been identified as a promising class of CrtM inhibitors. frontiersin.org
Below is a table summarizing strategies for developing next-generation CrtM inhibitors.
| Development Strategy | Rationale | Target Resistance Mechanism |
| Structural Modification | Enhance binding affinity to the CrtM enzyme. | Target site mutations |
| Physicochemical Property Alteration | Reduce recognition and transport by bacterial efflux pumps. | Efflux pump-mediated resistance |
| Novel Scaffold Discovery | Identify compounds that bind to different sites on the CrtM enzyme. | Target site mutations and potential for new mechanisms of action |
Therapeutic Drug Monitoring to Optimize Dosing
Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring drug concentrations in bodily fluids to optimize a patient's dosage regimen. doi.org For antimicrobial agents like CrtM inhibitors, TDM can be a crucial tool to ensure that drug levels are sufficient to be effective while minimizing the risk of toxicity and the development of resistance. doi.orgmdpi.com This is particularly important for infections in critically ill patients, where physiological changes can significantly alter a drug's pharmacokinetic profile. mdpi.com
The primary goal of TDM for a CrtM inhibitor would be to maintain drug concentrations above the Minimum Inhibitory Concentration (MIC) for the specific pathogen. The relationship between the drug's concentration-time profile and its antimicrobial effect is described by pharmacokinetic/pharmacodynamic (PK/PD) indices. For many antibiotics, the time that the concentration remains above the MIC (%T>MIC) is the most critical parameter for efficacy. TDM allows for dose adjustments to achieve the target PK/PD index for individual patients.
Implementing TDM requires reliable and timely analytical methods to quantify the drug in plasma or other biological samples. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a common and accurate method for this purpose. mdpi.com While these methods are robust, their turnaround time can be a limitation in a clinical setting. mdpi.com
By ensuring optimal drug exposure, TDM can help prevent the selection of resistant subpopulations of bacteria that can emerge when drug concentrations fall into a sub-therapeutic window.
The table below outlines key parameters for establishing a TDM program for a CrtM inhibitor.
| TDM Parameter | Description | Relevance to Dosing Optimization |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. | Defines the minimum therapeutic target for drug concentration. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Index | The parameter that best correlates drug exposure with antimicrobial efficacy (e.g., %T>MIC, AUC/MIC). | Guides the dosing strategy to maximize therapeutic success. |
| Therapeutic Window | The range of drug concentrations high enough to be effective but below the level at which toxicity occurs. | Helps to personalize dosing to be both safe and effective. |
| Analytical Method | The technique used to measure drug concentrations in biological fluids (e.g., HPLC, LC-MS). | Essential for providing the data needed for dose adjustments. |
Translational and Clinical Perspectives
Potential for BMS 188745 Potassium Salt as a Novel Therapeutic Agent
This compound is an inhibitor of the enzyme dehydrosqualene synthase. biosynth.com In pathogens such as Staphylococcus aureus, this enzyme, also known as CrtM, is critical for the first step in the biosynthesis of staphyloxanthin. acs.orgmdpi.comacs.org Staphyloxanthin is a golden carotenoid pigment that acts as a significant virulence factor, protecting the bacterium from the host's immune defenses, particularly against reactive oxygen species (ROS) and neutrophil-based killing. mdpi.comnih.govresearchgate.net
By inhibiting dehydrosqualene synthase, this compound has the potential to function as a novel anti-virulence therapeutic agent. nih.govnih.gov Unlike traditional antibiotics that target bacterial viability (i.e., kill or stop the growth of bacteria), an anti-virulence approach disarms the pathogen, making it more susceptible to the host's innate immune system. nih.govnih.gov Research into inhibitors of the staphyloxanthin pathway has shown that blocking pigment production increases the susceptibility of S. aureus to oxidative stress and clearance by human neutrophils. nih.govresearchgate.net Therefore, this compound could potentially be used to treat infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA), by neutralizing a key defensive mechanism of the pathogen. mdpi.comfrontiersin.org This strategy could shift the advantage to the host, allowing the immune system to clear the infection more effectively. nih.gov
Table 1: Key Enzymes in Staphyloxanthin Biosynthesis
| Enzyme | Gene | Function | Potential Therapeutic Target |
|---|---|---|---|
| Dehydrosqualene Synthase | CrtM | Catalyzes the first step: condensation of two farnesyl diphosphate (B83284) molecules to form dehydrosqualene. | Yes, target for inhibitors like this compound. |
| Dehydrosqualene Desaturase | CrtN | Dehydrogenates dehydrosqualene to form an intermediate. | Yes, validated as a druggable anti-virulence target. nih.govresearchgate.net |
| 4,4′-diaponeurosporene oxidase | CrtP | Oxidizes the intermediate to form 4,4′-diaponeurosporenic acid. | Part of the targetable pathway. acs.org |
| Glycosyl transferase | CrtQ | Mediates the esterification of 4,4′-diaponeurosporenic acid. | Part of the targetable pathway. acs.org |
Role in Combating Antimicrobial Resistance (AMR)
The rise of antimicrobial resistance (AMR) is a major global health crisis, threatening the effectiveness of conventional antibiotics. nih.govnih.gov Anti-virulence therapies represent a promising strategy to combat AMR. nih.govnih.gov Because these agents target factors that are not essential for the bacterium's survival in vitro, they are thought to exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics. nih.govnih.gov
The potential role of this compound in combating AMR lies in this paradigm. By inhibiting staphyloxanthin production, it would disarm S. aureus without directly threatening its existence. nih.gov This approach may lead to a lower propensity for resistance development. nih.gov Agents that block staphyloxanthin production can make resistant strains, such as MRSA, more vulnerable to the host's immune defenses. mdpi.comresearchgate.net This could potentially restore the efficacy of the immune system in clearing infections that are difficult to treat with standard antibiotics. Furthermore, anti-virulence drugs could be used in combination with standard antibiotics, where the anti-virulence agent suppresses the pathogen's defenses, potentially making the antibiotic more effective. nih.gov
Considerations for Clinical Trial Design (Excluding Dosage)
Developing a clinical trial for an anti-virulence agent like this compound requires a departure from traditional antibiotic trial designs. Key challenges include defining appropriate primary endpoints and patient populations. nih.gov
Key Considerations:
Study Population: Trials would likely focus on patients with confirmed infections caused by pathogens known to depend on the targeted virulence factor, such as complicated skin and soft tissue infections or bacteremia caused by S. aureus.
Primary Endpoints: Unlike antibiotic trials that often use mortality or bacterial eradication as primary endpoints, trials for anti-virulence agents might need to consider alternative or composite endpoints. These could include the resolution of clinical signs and symptoms of infection, prevention of disease progression, or a reduction in the duration of illness.
Combination Therapy: It is likely that an anti-virulence agent would be evaluated as an adjunctive therapy to a standard-of-care antibiotic. nih.gov The trial would therefore need to be designed to demonstrate the superiority of the combination therapy over the antibiotic alone.
Trial Design: Adaptive trial designs could be employed to efficiently evaluate different patient populations or combinations of therapies.
Pathogen-Specific Focus: Given the narrow-spectrum nature of most anti-virulence drugs, rapid diagnostics would be crucial for enrolling the correct patients in a timely manner. nih.govnih.gov
Biomarkers for Efficacy and Safety (Excluding Specific Adverse Effects)
The identification of reliable biomarkers is essential for assessing the efficacy and safety of a novel agent like this compound in clinical trials.
Potential Efficacy Biomarkers:
Target Engagement: Measurement of staphyloxanthin levels (or lack thereof) in bacterial isolates taken from patients before and during treatment to confirm the drug is inhibiting its target.
Immune Response: Monitoring of host immune markers, such as neutrophil function or levels of inflammatory cytokines (e.g., TNF-α, CXCL2), to demonstrate that inhibiting virulence restores a more effective immune response. frontiersin.org
Gene Expression: Analysis of the expression of virulence genes, such as the crtM gene, in pathogens isolated from patients. mdpi.com A reduction in the expression of these genes could serve as a biomarker of drug activity.
Pathogen Load: While not a direct measure of anti-virulence, a more rapid decline in bacterial load in patients receiving the combination therapy compared to antibiotic alone could be a key secondary endpoint. frontiersin.org
Potential Safety Biomarkers:
Off-Target Effects: Given the structural similarity between bacterial dehydrosqualene synthase (CrtM) and human squalene (B77637) synthase (SQS), which is involved in the cholesterol biosynthesis pathway, monitoring for changes in lipid profiles or markers of liver function would be a prudent safety consideration. mdpi.comnih.govnih.gov
Standard Clinical Chemistry and Hematology: Routine monitoring of blood counts, kidney function, and liver enzymes to build a comprehensive safety profile.
Regulatory Pathway Considerations (Excluding Specific Dosage/Administration)
The development of novel anti-infectives, particularly those that address the challenge of AMR, may be eligible for expedited regulatory pathways. For a compound like this compound, several designations could be considered, especially if developed for infections caused by resistant pathogens like MRSA.
| Breakthrough Therapy | Designed to expedite the development and review of drugs that are intended to treat a serious condition and preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy. | Possible, pending early clinical data demonstrating a significant advantage. |
Regulators may require novel clinical trial designs and endpoints for anti-virulence therapies, and early engagement with agencies like the FDA and EMA would be critical to establish a clear development pathway. nih.gov
Health Economic Impact of Virulence-Targeting Therapies (Excluding Specific Dosage)
The economic burden of antimicrobial resistance is substantial, with projections indicating enormous costs to the global economy and healthcare systems if left unaddressed. nih.govdevelopmentaid.org Infections with drug-resistant bacteria lead to increased mortality, longer hospital stays, and higher healthcare costs. nih.govdevelopmentaid.org In 2019 alone, antibiotic-resistant infections were estimated to cause hundreds of billions of dollars in hospital costs and productivity losses worldwide. immunizationeconomics.org
Virulence-targeting therapies like this compound could have a significant positive health economic impact through several mechanisms:
Improved Patient Outcomes: By neutralizing virulence, these therapies could reduce the severity of infections, shorten the duration of illness, and lower mortality rates, especially for infections caused by multi-drug resistant organisms.
Reduced Healthcare Costs: A reduction in hospital stay duration and the need for intensive care would directly decrease healthcare expenditures. youtube.com
Preservation of Existing Antibiotics: By using an anti-virulence agent in combination with older, still-effective antibiotics, it may be possible to overcome resistance and preserve the utility of last-resort antibiotics.
By providing a new tool to combat difficult-to-treat infections, virulence-targeting therapies could help mitigate the catastrophic economic consequences of widespread antimicrobial resistance. nih.gov
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Staphyloxanthin |
| Farnesyl diphosphate |
| Dehydrosqualene |
| Squalestatins |
| Lapaquistat acetate |
| Carvacrol |
| Patuletin |
| Hesperidin |
| Diclofenac |
| Meloxicam |
Future Directions and Research Gaps
Exploration of Broader Antimicrobial Spectrum beyond Staphylococcus aureus
Currently, there is a lack of publicly available data defining the full range of antimicrobial activity for BMS-188745 Potassium Salt. While Staphylococcus aureus is a common target for new antibiotics, future research must systematically evaluate the compound's efficacy against a wider array of pathogens. This should include other Gram-positive bacteria, Gram-negative bacteria, and atypical microorganisms. Determining the minimum inhibitory concentrations (MICs) against a diverse panel of clinical isolates would be a crucial first step in understanding its potential clinical applications.
Investigation of Combination Therapies with Existing Antibiotics
The potential for synergistic effects between a new chemical entity and existing antibiotics is a vital area of modern antimicrobial research. No studies have been published investigating the effects of combining BMS-188745 Potassium Salt with current standard-of-care antibiotics. Future in vitro and in vivo studies should be designed to assess whether this compound can enhance the efficacy of existing drugs, potentially overcoming resistance mechanisms and reducing the required dosages, which could, in turn, minimize toxicity.
Long-Term Efficacy and Resistance Profile Studies
A significant hurdle for any new antimicrobial agent is the potential for bacteria to develop resistance. There is no available information on the long-term efficacy of BMS-188745 Potassium Salt or the propensity for microorganisms to develop resistance to it. Longitudinal studies are necessary to understand the rate and mechanisms of resistance development. This would involve serial passage experiments with relevant pathogens to select for resistant mutants and subsequent genomic analysis to identify the genetic basis of any observed resistance.
Novel Delivery Systems for Enhanced Therapeutic Index
The method of drug delivery can significantly impact the efficacy and safety of an antimicrobial compound. For BMS-188745 Potassium Salt, no research into optimized delivery systems has been reported. Future investigations could explore the encapsulation of the compound in nanoparticle-based systems or other advanced drug delivery vehicles. The goal of such research would be to improve its pharmacokinetic and pharmacodynamic properties, enhance its therapeutic index by targeting the site of infection, and reduce potential off-target effects.
Application of Omics Technologies for Deeper Mechanistic Understanding
The precise mechanism of action of BMS-188745 Potassium Salt is not detailed in the available public information. The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, could provide a comprehensive, unbiased view of the cellular pathways affected by the compound in target bacteria. This approach would offer deep insights into its molecular targets and the bacterial response to treatment, which is fundamental for its further development and for anticipating potential resistance mechanisms.
Computational Drug Design and In Silico Screening for New Inhibitors
While the chemical structure of BMS-188745 Potassium Salt is known, there is no evidence of its use as a scaffold in computational drug design programs. Future research could leverage its structure for in silico screening of chemical libraries to identify new, potentially more potent, or broader-spectrum inhibitors. Structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the rational design of second-generation analogs with improved antimicrobial properties.
Q & A
Q. What are the recommended methods for synthesizing BMS 188745 Potassium Salt in laboratory settings?
this compound (C₁₆H₁₆K₃O₇PS) can be synthesized using standard salt preparation techniques, such as neutralization reactions between appropriate acids and bases or precipitation methods. For example, combining stoichiometric amounts of the precursor acid (e.g., 4-(3-phenoxyphenyl)-1-phosphonato-1-butanesulfonic acid) with potassium hydroxide under controlled pH conditions ensures proper salt formation. Experimental protocols should emphasize precise stoichiometry, reaction temperature control, and purification via recrystallization or filtration . Challenges in procedural documentation, such as omitting critical steps (e.g., pH monitoring), must be addressed to ensure reproducibility .
Q. How should researchers determine the solubility profile of this compound experimentally?
Solubility can be assessed by dissolving the compound in distilled water under standardized conditions (e.g., 25°C, agitation for 24 hours) and measuring saturation points gravimetrically. Classification into soluble or insoluble categories follows established protocols, such as those used for salt analysis in educational settings . pH testing using universal indicator paper or a calibrated pH meter can further characterize solubility behavior, as salts of strong acids/bases exhibit neutral pH, while others may deviate .
Q. What safety protocols are critical when handling this compound in laboratory environments?
Mandatory safety measures include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Inhalation risks necessitate the use of fume hoods during weighing and handling. Waste disposal must comply with hazardous material guidelines, with segregated storage and professional disposal services . Specific hazard codes (e.g., H303, H313) and precautionary statements (e.g., P264, P280) should guide protocol design .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound synthesis to ensure experimental reproducibility?
Batch consistency requires stringent quality control (QC) measures, including high-performance liquid chromatography (HPLC) for purity analysis and mass spectrometry (MS) for structural confirmation. Additional QC parameters, such as peptide content analysis and impurity profiling, minimize variability in sensitive assays . Documentation of synthesis parameters (e.g., reaction time, temperature) and storage conditions (-20°C for long-term stability) is critical for cross-validation .
Q. What strategies are effective in resolving contradictions between reported physicochemical properties of this compound across studies?
Discrepancies in solubility, stability, or reactivity can be resolved through method validation (e.g., replicating experiments under identical conditions) and meta-analysis of published data. Cross-disciplinary collaboration ensures alignment with standardized testing protocols, such as those for mineral salt solutions . Transparent reporting of experimental variables (e.g., solvent purity, temperature) enhances data comparability .
Q. How should the thermal stability of this compound be evaluated under varying experimental conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key for assessing decomposition thresholds. Experiments should simulate real-world conditions, such as high-temperature environments (e.g., 800–900°C) used in potassium capture studies, to evaluate structural integrity . Stability under storage (-20°C vs. -4°C) should also be monitored via periodic reanalysis .
Q. What analytical techniques are required to confirm the structural integrity of this compound after long-term storage?
Post-storage analysis should include nuclear magnetic resonance (NMR) for functional group verification, Fourier-transform infrared spectroscopy (FTIR) for bond stability, and inductively coupled plasma mass spectrometry (ICP-MS) for potassium content validation. Comparative studies with freshly synthesized batches identify degradation products .
Q. How can researchers design experiments to assess the compatibility of this compound with common laboratory buffers and solvents?
Compatibility testing involves incubating the compound with buffers (e.g., phosphate, Tris) and solvents (e.g., DMSO, ethanol) under varying pH and ionic strength conditions. Monitoring for precipitation, turbidity, or pH shifts over time identifies incompatibilities. Reference methodologies from mineral salt solution preparation (e.g., pH 6.0–6.5 adjustments) ensure standardized assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
